![molecular formula C14H11F3N4S2 B12371355 4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-infective agent 9 is a compound used to combat infections caused by various pathogens, including bacteria, viruses, fungi, and parasites. It is designed to selectively target and eliminate these harmful organisms without causing significant damage to the host’s healthy tissues. This selective toxicity is a crucial feature of anti-infective agents, making them effective in treating infections while minimizing adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 9 involves multiple steps, including the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature. Anhydrous acetonitrile is used as the solvent, and the reaction is carried out with constant stirring .
Industrial Production Methods: Industrial production of anti-infective agent 9 typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps to remove any impurities and ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Anti-infective agent 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Anti-infective agent 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the interactions between pathogens and host cells.
Medicine: Investigated for its potential to treat various infectious diseases, including those caused by multidrug-resistant organisms.
Industry: Utilized in the development of new antimicrobial coatings and materials
Mechanism of Action
The mechanism of action of anti-infective agent 9 involves inhibiting vital processes within the target pathogens. This can include:
Inhibition of cell wall synthesis: Preventing the formation of essential components of the pathogen’s cell wall.
Inhibition of membrane function: Disrupting the integrity of the pathogen’s cell membrane.
Inhibition of protein synthesis: Blocking the synthesis of proteins necessary for the pathogen’s survival.
Inhibition of nucleic acid synthesis: Preventing the replication of the pathogen’s genetic material
Comparison with Similar Compounds
Anti-infective agent 9 can be compared with other similar compounds, such as:
Penicillin: Inhibits cell wall synthesis but is less effective against certain resistant strains.
Vancomycin: Also targets cell wall synthesis but has a different spectrum of activity.
Ciprofloxacin: Inhibits nucleic acid synthesis but has a broader range of activity against gram-negative bacteria .
Uniqueness: Anti-infective agent 9 is unique in its ability to target multiple pathways within pathogens, making it a versatile and potent anti-infective agent. Its broad spectrum of activity and effectiveness against multidrug-resistant organisms set it apart from other compounds .
Properties
Molecular Formula |
C14H11F3N4S2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-methyl-5-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11F3N4S2/c1-7-11(23-12(18)19-7)10-6-22-13(21-10)20-9-4-2-8(3-5-9)14(15,16)17/h2-6H,1H3,(H2,18,19)(H,20,21) |
InChI Key |
ZBWCLPCSGPKWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



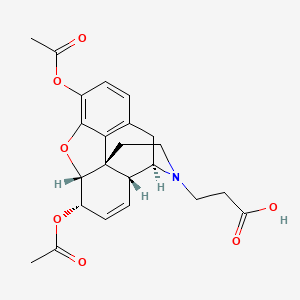
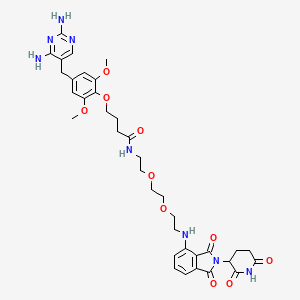
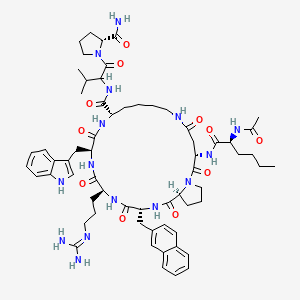
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
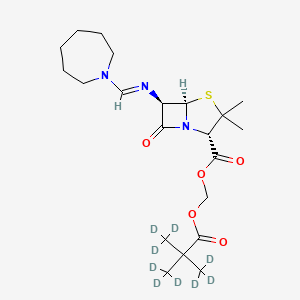
![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
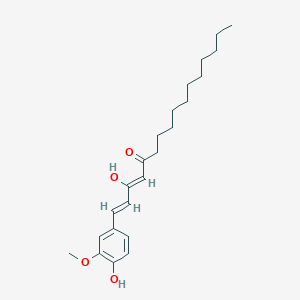
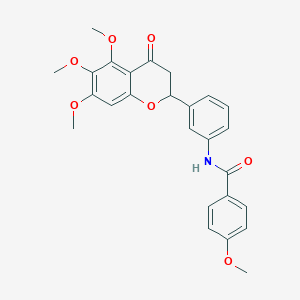
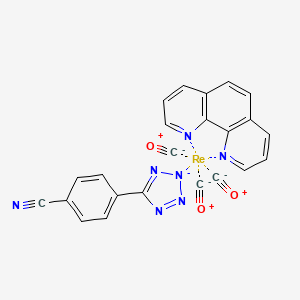
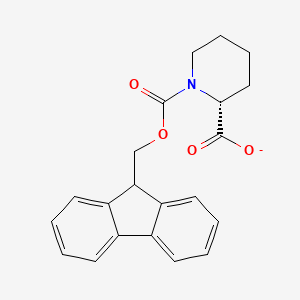
![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
